N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core, a piperidine ring, and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Attachment of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring, typically using methylsulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the piperidine derivative with the quinoxaline core, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the methylsulfonyl group.
Reduction: Reduction reactions can target the quinoxaline core or the sulfonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoxaline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for developing new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Research: The compound can be used as a probe to study various biological pathways and molecular interactions.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core may interact with nucleic acids or proteins, while the piperidine ring and methylsulfonyl group can modulate the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylic acid or quinoxaline-2,3-dione share the quinoxaline core and may have similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide or N-methylpiperidine have similar structural features and may exhibit comparable chemical reactivity.
Uniqueness
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the methylsulfonyl group, in particular, can enhance the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)20-8-6-12(7-9-20)10-18-16(21)15-11-17-13-4-2-3-5-14(13)19-15/h2-5,11-12H,6-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSYWJVQZVINEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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